![molecular formula C14H21IN2 B13712564 2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
2-[(Diethylamino)methyl-13C]indole Methiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Diethylamino)methyl-13C]indole Methiodide is a biochemical compound used primarily in proteomics research. It is an indole derivative with a 13C-labeled diethylamino methyl group at the 2-position of the indole ring. This compound is valuable for studying the metabolism, pharmacokinetics, and biodistribution of indole-containing compounds in living systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, the synthesis would be scaled up from laboratory methods, ensuring the purity and yield are maintained. This might involve optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Diethylamino)methyl-13C]indole Methiodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an indole oxide, while reduction could produce a dihydroindole derivative .
Aplicaciones Científicas De Investigación
2-[(Diethylamino)methyl-13C]indole Methiodide is used in various scientific research applications, including:
Chemistry: Studying the metabolism and pharmacokinetics of indole-containing compounds.
Biology: Investigating the biodistribution of indole derivatives in living systems.
Medicine: Researching drug-drug interactions, drug metabolism, and drug transport.
Industry: Used as a tracer in biochemical and pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 2-[(Diethylamino)methyl-13C]indole Methiodide involves its role as a stable isotope-labeled compound. The 13C label allows researchers to track the compound’s metabolism, pharmacokinetics, and biodistribution in living systems. This compound can interact with various molecular targets and pathways, providing insights into the behavior of indole-containing compounds .
Comparación Con Compuestos Similares
Similar Compounds
2-[(Diethylamino)methyl]indole: Similar structure but without the 13C label.
2-[(Methylamino)methyl]indole: Similar structure with a methylamino group instead of a diethylamino group.
2-[(Diethylamino)methyl]benzimidazole: Similar structure with a benzimidazole ring instead of an indole ring.
Uniqueness
2-[(Diethylamino)methyl-13C]indole Methiodide is unique due to its 13C label, which makes it particularly useful for studying the metabolism, pharmacokinetics, and biodistribution of indole-containing compounds. This stable isotope labeling provides a distinct advantage in research applications, allowing for precise tracking and analysis .
Propiedades
Fórmula molecular |
C14H21IN2 |
|---|---|
Peso molecular |
345.23 g/mol |
Nombre IUPAC |
diethyl-(1H-indol-2-yl(113C)methyl)-methylazanium;iodide |
InChI |
InChI=1S/C14H21N2.HI/c1-4-16(3,5-2)11-13-10-12-8-6-7-9-14(12)15-13;/h6-10,15H,4-5,11H2,1-3H3;1H/q+1;/p-1/i11+1; |
Clave InChI |
PMUUOTFJORSRNQ-FODPCKPSSA-M |
SMILES isomérico |
CC[N+](C)(CC)[13CH2]C1=CC2=CC=CC=C2N1.[I-] |
SMILES canónico |
CC[N+](C)(CC)CC1=CC2=CC=CC=C2N1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


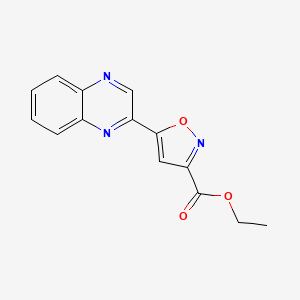
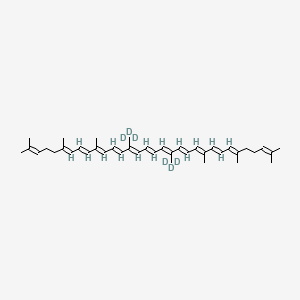
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
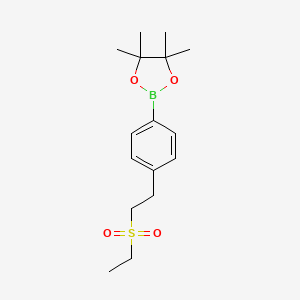
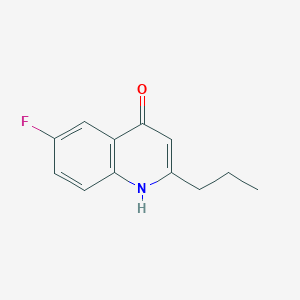
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)


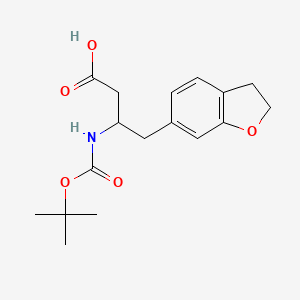
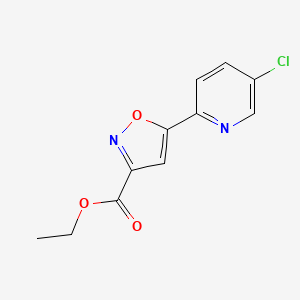
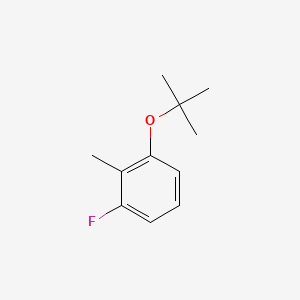

![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
